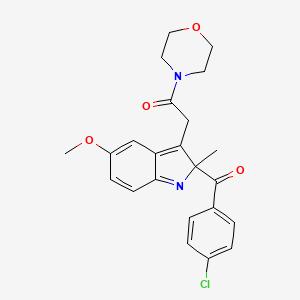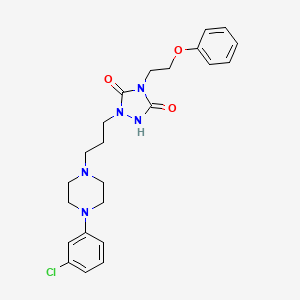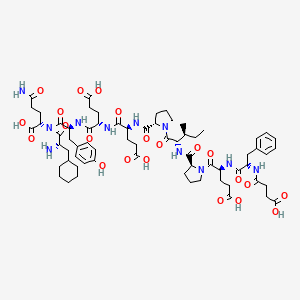
BMS-564929
描述
BMS-564929 is an investigational selective androgen receptor modulator (SARM) developed by Bristol-Myers Squibb. It is designed to treat symptoms of age-related decline in androgen levels in men, such as depression, loss of muscle mass and strength, reduction in libido, and osteoporosis . Unlike traditional testosterone treatments, this compound aims to produce anabolic effects in muscle and bone tissues without stimulating androgen receptors in the prostate .
科学研究应用
BMS-564929 has several scientific research applications:
Chemistry: Used as a model compound to study selective androgen receptor modulators.
Biology: Investigated for its effects on muscle and bone tissues in animal models.
Industry: Potential use in developing new therapeutic agents with improved selectivity and safety profiles.
作用机制
BMS-564929 exerts its effects by selectively binding to androgen receptors in muscle and bone tissues. This binding activates the androgen receptor, leading to the transcription of genes involved in muscle growth and bone density . The compound’s selectivity for muscle over prostate tissue is due to its unique binding interactions with the androgen receptor, as revealed by x-ray crystallography . These interactions involve specific contacts in the ligand-binding domain that are crucial for coregulatory protein recruitment .
生化分析
Biochemical Properties
2-Chloro-4-[(7r,7as)-7-Hydroxy-1,3-Dioxotetrahydro-1h-Pyrrolo[1,2-C]imidazol-2(3h)-Yl]-3-Methylbenzonitrile plays a crucial role in biochemical reactions, particularly in its interaction with androgen receptors. It acts as a selective androgen receptor modulator (SARM), binding to the androgen receptor with high affinity and specificity . This interaction influences the recruitment of coregulatory proteins, which are essential for the receptor’s function .
Cellular Effects
The effects of 2-Chloro-4-[(7r,7as)-7-Hydroxy-1,3-Dioxotetrahydro-1h-Pyrrolo[1,2-C]imidazol-2(3h)-Yl]-3-Methylbenzonitrile on cells are profound. It has been shown to stimulate muscle growth while minimizing the stimulation of prostate tissue . This selective action is beneficial for therapeutic applications, particularly in treating muscle-wasting conditions. The compound influences cell signaling pathways, gene expression, and cellular metabolism by modulating the activity of the androgen receptor .
Molecular Mechanism
At the molecular level, 2-Chloro-4-[(7r,7as)-7-Hydroxy-1,3-Dioxotetrahydro-1h-Pyrrolo[1,2-C]imidazol-2(3h)-Yl]-3-Methylbenzonitrile exerts its effects through specific binding interactions with the androgen receptor . The compound forms unique contacts within the ligand-binding domain of the receptor, which are crucial for the recruitment of coregulatory proteins . These interactions lead to the activation or inhibition of gene expression, depending on the cellular context .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-Chloro-4-[(7r,7as)-7-Hydroxy-1,3-Dioxotetrahydro-1h-Pyrrolo[1,2-C]imidazol-2(3h)-Yl]-3-Methylbenzonitrile have been observed to change over time. The compound is stable under standard laboratory conditions, but its activity can degrade over extended periods . Long-term studies have shown that the compound maintains its selective action on muscle tissue while minimizing effects on the prostate .
Dosage Effects in Animal Models
In animal models, the effects of 2-Chloro-4-[(7r,7as)-7-Hydroxy-1,3-Dioxotetrahydro-1h-Pyrrolo[1,2-C]imidazol-2(3h)-Yl]-3-Methylbenzonitrile vary with dosage. At lower doses, the compound effectively stimulates muscle growth without significant adverse effects . At higher doses, there may be toxic or adverse effects, including potential impacts on liver function . Threshold effects have been observed, indicating a dosage range within which the compound is both effective and safe .
Metabolic Pathways
2-Chloro-4-[(7r,7as)-7-Hydroxy-1,3-Dioxotetrahydro-1h-Pyrrolo[1,2-C]imidazol-2(3h)-Yl]-3-Methylbenzonitrile is involved in metabolic pathways related to androgen metabolism . It interacts with enzymes such as cytochrome P450, which are involved in the metabolism of steroid hormones . These interactions can influence metabolic flux and the levels of various metabolites within the cell .
Transport and Distribution
Within cells and tissues, 2-Chloro-4-[(7r,7as)-7-Hydroxy-1,3-Dioxotetrahydro-1h-Pyrrolo[1,2-C]imidazol-2(3h)-Yl]-3-Methylbenzonitrile is transported and distributed through specific transporters and binding proteins . These mechanisms ensure that the compound reaches its target sites, such as muscle tissue, where it exerts its effects . The localization and accumulation of the compound are critical for its selective action .
Subcellular Localization
The subcellular localization of 2-Chloro-4-[(7r,7as)-7-Hydroxy-1,3-Dioxotetrahydro-1h-Pyrrolo[1,2-C]imidazol-2(3h)-Yl]-3-Methylbenzonitrile is primarily within the nucleus, where it interacts with the androgen receptor . Targeting signals and post-translational modifications direct the compound to specific compartments, ensuring its activity and function within the cell .
准备方法
The synthetic route typically includes the formation of a pyrrolo[1,2-c]imidazole core, which is then functionalized with a hydroxy group, a chloro group, and a benzonitrile moiety . The reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product’s purity and yield . Industrial production methods are likely to follow similar synthetic routes but on a larger scale, with optimizations for cost-effectiveness and efficiency .
化学反应分析
BMS-564929 undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone.
Reduction: The nitrile group can be reduced to an amine.
Substitution: The chloro group can be substituted with other nucleophiles. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like amines.
相似化合物的比较
BMS-564929 is compared with other selective androgen receptor modulators, such as:
- ACP-105
- GLPG0492 (DT-200)
- LGD-4033 (VK5211)
- Ostarine (Enobosarm)
- RAD-140
- S-40503 These compounds share similar mechanisms of action but differ in their selectivity, potency, and safety profiles . This compound is unique in its high selectivity for muscle tissue over prostate tissue, making it a promising candidate for treating androgen deficiency-related conditions without the adverse effects associated with traditional testosterone treatments .
属性
IUPAC Name |
4-[(7R,7aS)-7-hydroxy-1,3-dioxo-5,6,7,7a-tetrahydropyrrolo[1,2-c]imidazol-2-yl]-2-chloro-3-methylbenzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12ClN3O3/c1-7-9(3-2-8(6-16)11(7)15)18-13(20)12-10(19)4-5-17(12)14(18)21/h2-3,10,12,19H,4-5H2,1H3/t10-,12+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KEJORAMIZFOODM-PWSUYJOCSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1Cl)C#N)N2C(=O)C3C(CCN3C2=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=CC(=C1Cl)C#N)N2C(=O)[C@@H]3[C@@H](CCN3C2=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12ClN3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50432357 | |
| Record name | (7R,7aS)-2-(3-Chloro-4-cyano-2-methylphenyl)-7-hydroxytetrahydro-2H-pyrrolo(1,2-e)imidazole-1,3-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50432357 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
305.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
627530-84-1 | |
| Record name | 2-Chloro-3-methyl-4-[(7R,7aS)-tetrahydro-7-hydroxy-1,3-dioxo-1H-pyrrolo[1,2-c]imidazol-2(3H)-yl]benzonitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=627530-84-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | BMS-564929 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0627530841 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | BMS-564929 | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB07286 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | (7R,7aS)-2-(3-Chloro-4-cyano-2-methylphenyl)-7-hydroxytetrahydro-2H-pyrrolo(1,2-e)imidazole-1,3-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50432357 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 627530-84-1 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | BMS-564929 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9BLW27W4X7 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the mechanism of action of BMS-564929 and how does it differ from testosterone?
A: this compound exerts its effects by selectively binding to the androgen receptor (AR), a protein that regulates gene expression upon binding to androgens like testosterone (T) and dihydrotestosterone (DHT) [, ]. While both this compound and T activate the AR, this compound demonstrates a significantly higher potency in stimulating muscle growth compared to the prostate, unlike T [, ]. This suggests a tissue-selective effect, potentially due to differences in ligand-dependent recruitment of coactivators to the AR transcription complex in different tissues [].
Q2: How does the binding of this compound to the androgen receptor differ from that of DHT?
A: X-ray crystallography studies revealed that while this compound binds to the AR ligand binding domain similarly to DHT, there are key differences in their binding interactions [, ]. Notably, this compound establishes unique contacts with specific helices within the ligand binding domain, potentially influencing coregulatory protein recruitment and contributing to its tissue-selective effects [].
Q3: What evidence supports the tissue selectivity of this compound?
A: Studies in castrated rats demonstrate that this compound exhibits a greater dose-dependent effect on the bulbocavernosus levator ani muscle compared to the prostate, indicating muscle selectivity []. This effect is significantly stronger than that observed with testosterone, which does not show such selectivity [, ]. Additionally, pharmacological studies suggest that alternative mechanisms, aside from AR binding, are unlikely to contribute to the observed tissue selectivity of this compound [].
Q4: What are the potential benefits of the tissue selectivity displayed by this compound?
A: The tissue selectivity of this compound holds promise for potential therapeutic applications, particularly in addressing age-related functional decline []. By selectively targeting the AR in muscle tissue, this compound could offer the benefits of testosterone on muscle growth and strength without the undesirable side effects associated with its action on the prostate [, ].
Q5: What analytical techniques have been employed to study this compound?
A: Several analytical methods have been used to characterize and quantify this compound. X-ray crystallography has been crucial in elucidating its binding interactions with the AR ligand binding domain [, ]. Additionally, high-resolution/high accuracy orbitrap mass spectrometry has been employed to study its dissociation behavior after negative and positive electrospray ionization, providing valuable information about its structure and fragmentation patterns []. Furthermore, a semi-quantitative UHPLC-MS/MS method has been developed for monitoring this compound in blood samples, enabling its detection at low concentrations in biological matrices [].
Q6: What are the potential long-term effects and safety concerns associated with this compound?
A: As a relatively new compound, the long-term effects of this compound are not fully understood. While it demonstrates tissue selectivity in preclinical studies, there are concerns about potential off-target effects and the possibility of undesired long-term consequences on other organ systems, including the prostate and the hypothalamic-pituitary axis []. Extensive research, including long-term clinical trials, is necessary to fully evaluate its safety profile in humans.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






![N-[4-[[3-(naphthalen-1-ylamino)quinoxalin-2-yl]sulfamoyl]phenyl]acetamide](/img/structure/B1667144.png)
![2,4,7,9-Tetramethylbenzo[b][1,8]naphthyridin-5-amine](/img/structure/B1667145.png)
![2,4,9-Trimethylbenzo[b][1,8]naphthyridin-5-amine](/img/structure/B1667146.png)


![1,4-Bis[2-(4-hydroxyphenyl)ethylamino]anthracene-9,10-dione](/img/structure/B1667153.png)
![2-[(2-Benzothiazolyl)methylthio]-4-methylpyrimidine](/img/structure/B1667155.png)



